molecular formula C21H17ClFN5O B2607498 1-(4-chlorobenzyl)-N~4~-(2-fluoro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251706-00-9

1-(4-chlorobenzyl)-N~4~-(2-fluoro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2607498
CAS RN: 1251706-00-9
M. Wt: 409.85
InChI Key: YEUQMMVSJAGIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Chlorobenzyl)-N-(2-fluoro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” has a molecular formula of C 21 H 17 ClFN 5 O. It has an average mass of 409.844 Da and a monoisotopic mass of 409.110565 Da .

Scientific Research Applications

Synthesis Methodologies and Structural Characterization

The synthesis of triazole derivatives, including compounds structurally related to the specified chemical, involves innovative approaches that allow the construction of complex molecules with potential biological activities. For instance, studies have demonstrated the utility of enaminones as precursors in synthesizing substituted pyrazoles, showcasing their versatility in generating compounds with antitumor and antimicrobial properties (Riyadh, 2011). This highlights the potential of using similar strategies for the synthesis of the specified compound, leveraging the reactivity of enaminones with other heterocyclic amines to create triazole derivatives with significant biological activities.

Another aspect of scientific research involving this compound is the detailed experimental and theoretical analysis of its structural properties. The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, emphasizes the importance of structural characterization techniques such as single crystal and powder X-ray diffraction. These techniques provide insights into the molecular structure and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of the compound (Shukla et al., 2014).

Potential Biological Activities

The exploration of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives has unveiled remarkable antiviral activities, particularly against the avian influenza virus. This research pathway suggests that structurally similar compounds, such as the one , could also exhibit significant biological activities, warranting further investigation into their therapeutic potential (Hebishy et al., 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-fluoro-4-methylphenyl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O/c1-14-4-9-18(17(23)12-14)24-20(29)19-21(27-10-2-3-11-27)28(26-25-19)13-15-5-7-16(22)8-6-15/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUQMMVSJAGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.